molecular formula C10H9Cl2N3O3 B11836944 Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy- CAS No. 875467-30-4

Acetamide, N-(5,6-dichloro-1,4-dihydro-2-quinazolinyl)-2,2-dihydroxy-

Cat. No.: B11836944
CAS No.: 875467-30-4
M. Wt: 290.10 g/mol
InChI Key: XMRNTIYFFUATMP-UHFFFAOYSA-N
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Description

N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE is a complex chemical compound known for its diverse applications in scientific research. Its unique structure allows for versatile functionality, making it invaluable in developing new drugs, investigating biological pathways, and studying chemical reactions.

Preparation Methods

The synthesis of N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE involves several steps, typically starting with the preparation of the quinazoline core. This is followed by the introduction of the dichloro substituents and the dihydroxyacetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Halogenation and other substitution reactions can be performed using reagents like halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is employed in studying biological pathways and interactions.

    Industry: The compound’s unique properties make it useful in various industrial processes, including the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE can be compared to other similar compounds, such as:

    N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,3-DIHYDROXYPROPIONAMIDE: This compound has a similar quinazoline core but differs in the substituents attached to it.

    N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2,2-TRIFLUOROACETAMIDE: This compound features a trifluoroacetamide group instead of the dihydroxyacetamide group. The uniqueness of N-(5,6-DICHLORO-1,4-DIHYDROQUINAZOLIN-2-YL)-2,2-DIHYDROXYACETAMIDE lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

875467-30-4

Molecular Formula

C10H9Cl2N3O3

Molecular Weight

290.10 g/mol

IUPAC Name

N-(5,6-dichloro-1,4-dihydroquinazolin-2-yl)-2,2-dihydroxyacetamide

InChI

InChI=1S/C10H9Cl2N3O3/c11-5-1-2-6-4(7(5)12)3-13-10(14-6)15-8(16)9(17)18/h1-2,9,17-18H,3H2,(H2,13,14,15,16)

InChI Key

XMRNTIYFFUATMP-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)NC(=N1)NC(=O)C(O)O

Origin of Product

United States

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